5-Hydroxy-3,7,8-trimethoxy-3',4'-methylenedioxyflavone
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Overview
Description
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone is a flavonoid compound with the molecular formula C19H16O8. It is known for its complex structure, which includes multiple methoxy groups and a methylenedioxy bridge. This compound is of interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone typically involves the use of flavone precursorsThe reaction conditions often require the use of strong bases and methylating agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It may be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may inhibit the activity of certain enzymes and signaling molecules involved in these processes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3’,4’,7-trimethoxyflavone: Similar in structure but lacks the methylenedioxy bridge.
5-Hydroxy-3,3’,7,8-tetramethoxy-4’,5’-methylenedioxyflavone: Contains additional methoxy groups.
5-Hydroxy-6,7,8,3,4-pentamethoxyflavone: Has more methoxy groups and a different substitution pattern.
Uniqueness
5-Hydroxy-3,7,8-trimethoxy-3’,4’-methylenedioxyflavone is unique due to its specific combination of methoxy groups and the methylenedioxy bridge, which may contribute to its distinct biological activities and chemical properties .
Properties
CAS No. |
54087-33-1 |
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Molecular Formula |
C19H16O8 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-hydroxy-3,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H16O8/c1-22-13-7-10(20)14-15(21)19(24-3)16(27-18(14)17(13)23-2)9-4-5-11-12(6-9)26-8-25-11/h4-7,20H,8H2,1-3H3 |
InChI Key |
RIBQNZSBOGKTHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC |
Origin of Product |
United States |
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